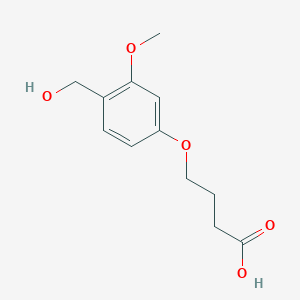

4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[4-(hydroxymethyl)-3-methoxyphenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-16-11-7-10(5-4-9(11)8-13)17-6-2-3-12(14)15/h4-5,7,13H,2-3,6,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOYWJCDYVODON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCCCC(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405331 | |

| Record name | 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136849-75-7 | |

| Record name | 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid

An In-depth Technical Guide to 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid (HMPB)

Authored by a Senior Application Scientist

Introduction: A Molecule of Versatile Potential

This compound, commonly referred to in synthetic chemistry as HMPB Linker, is an aromatic compound that stands at the intersection of pharmaceutical research, biochemical synthesis, and material science.[1][2] Its unique structure, which marries a derivative of vanillyl alcohol with a butyric acid chain via a stable ether linkage, provides a fascinating platform for diverse applications.[1] The vanillyl moiety, characterized by its hydroxymethyl and methoxy groups on a phenolic ring, is a well-established pharmacophore known for influencing biological interactions and conferring antioxidant properties.[1][3] Concurrently, the butyric acid component is a biologically significant short-chain fatty acid, recognized for its role in cellular metabolism and as a modulator of gene expression through the inhibition of histone deacetylases (HDACs).[1][4]

This convergence of functionalities makes HMPB a subject of significant interest for drug development professionals and researchers. It is explored as a potential therapeutic agent in its own right for conditions related to inflammation and oxidative stress, as a potential prodrug for the targeted delivery of butyric acid, and as a critical tool in the solid-phase synthesis of complex peptides.[2][5][6][7] This guide provides a comprehensive technical overview of HMPB, from its chemical synthesis and characterization to its mechanistic actions and practical applications, offering field-proven insights for the scientific community.

Table 1: Core Chemical & Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-[4-(hydroxymethyl)-3-methoxyphenoxy]butanoic acid | [8] |

| Common Synonyms | HMPB; HMPBA; HMPB Linker | [5][8][9] |

| CAS Number | 136849-75-7 | [5][8][9] |

| Molecular Formula | C₁₂H₁₆O₅ | [5][8][9] |

| Molecular Weight | 240.25 g/mol | [8][9] |

| Appearance | White to off-white powder or light yellow liquid | [1][5] |

| Melting Point | 80 - 90 °C | [5][10] |

| Purity (Typical) | ≥98% (HPLC) | [1][5] |

| Storage Conditions | Store tightly closed in a dry, ventilated place at 0 - 8 °C | [1][5][10] |

Synthesis and Characterization: A Self-Validating Approach

The synthesis of HMPB is a logical, multi-step process that can be designed to ensure high purity and verifiable identity. The most common and rational approach is a two-step procedure beginning with a Williamson ether synthesis, followed by saponification.

Causality in Synthetic Design

The choice of the Williamson ether synthesis is deliberate. This classic organic reaction is highly effective for forming the crucial ether bond by coupling a phenoxide (generated from the phenolic hydroxyl group of vanillyl alcohol) with an alkyl halide (an ester of 4-bromobutyric acid). Using an ester form of the butyric acid chain, such as ethyl 4-bromobutyrate, is critical for two reasons: 1) it prevents the acidic carboxylic acid from interfering with the basic conditions of the ether synthesis, and 2) it allows for a straightforward final deprotection step. The subsequent saponification (ester hydrolysis) with a strong base like sodium hydroxide is a robust and high-yielding reaction to liberate the desired terminal carboxylic acid.

Diagram 1: Proposed Synthetic Workflow for HMPB

Caption: A two-step synthesis of HMPB via etherification and subsequent ester hydrolysis.

Step-by-Step Synthetic Protocol

-

Step 1: Synthesis of Ethyl 4-[4-(hydroxymethyl)-3-methoxyphenoxy]butanoate.

-

To a solution of vanillyl alcohol (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.0 eq) and ethyl 4-bromobutyrate (1.2 eq).

-

Heat the reaction mixture to reflux and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting vanillyl alcohol is consumed.

-

After cooling to room temperature, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure ester intermediate.

-

-

Step 2: Hydrolysis to HMPB.

-

Dissolve the purified ethyl ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add sodium hydroxide (NaOH, 3.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the hydrolysis by TLC.

-

Once the reaction is complete, acidify the mixture to a pH of ~2-3 using 1M hydrochloric acid (HCl), which will precipitate the product.

-

Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the final HMPB product.

-

Analytical Characterization: A Self-Validating System

The identity and purity of the synthesized HMPB must be rigorously confirmed. This constitutes a self-validating system where orthogonal analytical techniques provide converging evidence.

Table 2: Analytical Specifications for HMPB

| Analysis Technique | Purpose | Expected Result |

| ¹H NMR | Structural Confirmation | Peaks corresponding to aromatic protons, methoxy group singlet, methylene protons of the butyric chain and hydroxymethyl group, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Structural Confirmation | Carbons of the aromatic ring, methoxy group, butyric acid chain (including the carbonyl carbon), and hydroxymethyl group are observed at characteristic chemical shifts. |

| Mass Spectrometry | Molecular Weight Verification | Detection of the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (240.25). |

| HPLC | Purity Assessment | A single major peak indicating a purity of ≥98%. |

Core Applications & Mechanistic Insights

Pharmaceutical Development: A Dual-Action Candidate

HMPB's structure suggests it could function both as a direct bioactive agent and as a prodrug.

-

Antioxidant and Anti-inflammatory Properties: The vanillyl moiety, with its electron-donating methoxy group and phenolic structure, suggests potential antioxidant activity.[1] Phenolic compounds are known to act as free radical scavengers, a mechanism crucial for mitigating oxidative stress that underlies many inflammatory conditions. This makes HMPB a candidate for development in anti-inflammatory therapies.[5]

-

Prodrug of Butyric Acid (HDAC Inhibition): Butyric acid is a potent inhibitor of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[4] By removing acetyl groups from histones, HDACs lead to chromatin compaction and transcriptional repression. Aberrant HDAC activity is linked to certain cancers.[4] Butyric acid's therapeutic use is limited by its poor pharmacokinetics. HMPB can be investigated as a prodrug, designed to be stable in circulation and release butyric acid upon metabolic cleavage, thereby delivering the active HDAC inhibitor to target tissues.

Diagram 2: Mechanism of HDAC Inhibition by Butyric Acid

Caption: Workflow showing HMPB as an acid-labile linker in SPPS for protected fragments.

Field-Proven Experimental Protocols

Protocol 1: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol provides a self-validating system to quantify the antioxidant potential of HMPB.

-

Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant capacity.

-

Reagents & Materials:

-

HMPB

-

DPPH solution (0.1 mM in methanol)

-

Ascorbic acid (Positive Control)

-

Methanol (Vehicle)

-

96-well microplate

-

Microplate spectrophotometer

-

-

Step-by-Step Methodology:

-

Prepare a stock solution of HMPB in methanol (e.g., 10 mM). Create a series of dilutions (e.g., 5000, 2500, 1250, 625, 312.5 µM).

-

Prepare a similar dilution series for the positive control, ascorbic acid.

-

In a 96-well plate, add 100 µL of each HMPB dilution to triplicate wells.

-

Add 100 µL of the ascorbic acid dilutions to separate triplicate wells (Positive Control).

-

Add 100 µL of methanol to triplicate wells (Vehicle Control).

-

To all wells, add 100 µL of the 0.1 mM DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Data Analysis & Validation:

-

Calculate the percentage of scavenging activity for each concentration using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100.

-

Plot the % scavenging against the concentration of HMPB and ascorbic acid.

-

Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) for both HMPB and the positive control. The protocol is validated by the robust dose-dependent activity of the ascorbic acid control.

-

Protocol 2: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol uses a commercially available fluorometric assay kit to determine if HMPB or its potential metabolites can inhibit HDAC activity.

-

Principle: The assay uses an acetylated substrate that, when acted upon by HDACs, becomes deacetylated. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore. An HDAC inhibitor will prevent this process, resulting in a lower fluorescence signal.

-

Reagents & Materials:

-

HDAC Fluorometric Assay Kit (containing substrate, developer, assay buffer)

-

HeLa Nuclear Extract (source of HDAC enzymes)

-

HMPB

-

Sodium Butyrate or Trichostatin A (Positive Control)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Step-by-Step Methodology:

-

Prepare a dilution series of HMPB in assay buffer.

-

Prepare a dilution series for the positive control (e.g., Sodium Butyrate).

-

To triplicate wells, add the assay buffer, HeLa nuclear extract, and the HMPB dilutions.

-

Add the positive control dilutions and a no-inhibitor control to separate wells.

-

Initiate the reaction by adding the acetylated substrate.

-

Incubate at 37 °C for 30-60 minutes.

-

Stop the enzymatic reaction and generate the fluorescent signal by adding the developer solution. Incubate for 15 minutes.

-

Measure the fluorescence (e.g., Ex/Em = 360/460 nm).

-

-

Data Analysis & Validation:

-

Calculate the percent inhibition for each concentration relative to the no-inhibitor control.

-

Determine the IC₅₀ value for HMPB and the positive control. The assay's validity is confirmed by the potent, dose-responsive inhibition observed with the Sodium Butyrate or Trichostatin A control.

-

Safety, Handling, and Storage

-

Hazard Identification: According to GHS classification, this compound is flagged with warnings for causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). [8]* Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All handling should be performed in a well-ventilated area or a chemical fume hood.

-

Storage and Stability: The compound is chemically stable under standard ambient conditions. [1]For long-term preservation of purity, it should be stored in a tightly sealed container in a dry, refrigerated environment (0-8 °C). [1][5]Avoid exposure to moisture and strong heating. [1]

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate. Its rationally designed structure imparts a multifaceted character, positioning it as a valuable tool for scientific advancement. For the medicinal chemist, it represents a promising scaffold for developing novel anti-inflammatory agents and an intriguing prodrug strategy for delivering butyric acid to combat epigenetic dysregulation in diseases like cancer. For the peptide chemist, it is an indispensable linker, enabling the sophisticated synthesis of protected peptide fragments.

Future research should focus on elucidating its in vivo metabolic fate to validate its prodrug potential, exploring its efficacy in animal models of inflammation and cancer, and further expanding its utility in the synthesis of novel biomaterials and conjugates. The continued exploration of this versatile molecule is poised to unlock new solutions in therapy and technology.

References

-

This compound | C12H16O5 | CID 4660281. PubChem. [Link]

- Vanillyl amine/vanillyl alcohol derivative and its preparation method and application.

-

Synthesis and Characterization of a Novel Phenolic Lipid for Use as Potential Lipophilic Antioxidant and as a Prodrug of Butyric Acid. PubMed. [Link]

-

Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. National Institutes of Health (NIH). [Link]

-

Synthesis and Characterization of a Novel Phenolic Lipid for Use as Potential Lipophilic Antioxidant and as a Prodrug of Butyric Acid. ResearchGate. [Link]

-

4-(3-Methoxyphenoxy)butyric acid. National Institutes of Health (NIH). [Link]

-

Pharmaceutical applications of phenol esters ethers and carboxylic acid. Filo. [Link]

-

Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. [Link]

-

Alpha-amino acid phenolic ester derivatives: novel water-soluble general anesthetic agents which allosterically modulate GABA(A) receptors. PubMed. [Link]

-

Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. National Institutes of Health (NIH). [Link]

Sources

- 1. leapchem.com [leapchem.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis and Characterization of a Novel Phenolic Lipid for Use as Potential Lipophilic Antioxidant and as a Prodrug of Butyric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C12H16O5 | CID 4660281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. This compound CAS#: 136849-75-7 [m.chemicalbook.com]

An In-depth Technical Guide to 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid, a versatile molecule with significant potential in pharmaceutical sciences, materials research, and agrochemicals. This document delves into its physicochemical characteristics, spectroscopic profile, synthesis, reactivity, and known applications, offering valuable insights for researchers and developers in the field.

Introduction: A Multifaceted Phenoxybutyric Acid Derivative

This compound, also known by its synonym HMPB, is an aromatic compound featuring a butyric acid core linked to a guaiacol (2-methoxyphenol) derivative through an ether linkage.[1][2] Its structure, characterized by a carboxylic acid function, a hydroxymethyl group, and a methoxy group on the phenyl ring, imparts a unique combination of properties that make it a valuable building block and a molecule of interest for various applications.

The presence of both hydrophilic (carboxylic acid, hydroxymethyl) and hydrophobic (phenyl ether, butyric acid chain) moieties suggests a degree of amphiphilicity, influencing its solubility and interaction with biological systems.[3] Notably, this compound is recognized as a linker molecule in solid-phase peptide synthesis, particularly in the context of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, where its acid lability is a key feature. Furthermore, its structural similarity to naturally occurring phenolic compounds hints at potential bioactivities, including anti-inflammatory and antioxidant properties.[3] This guide aims to consolidate the available technical information on this compound, providing a solid foundation for its application in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in any experimental setting. This section details the known properties of this compound.

Identifiers and General Characteristics

| Property | Value | Source(s) |

| IUPAC Name | 4-[4-(hydroxymethyl)-3-methoxyphenoxy]butanoic acid | [1] |

| Synonyms | HMPB, HMPBA, 4-(4-Hydroxymethyl-3-methoxyphenoxy)butanoic acid | [1][2] |

| CAS Number | 136849-75-7 | [1][2] |

| Molecular Formula | C12H16O5 | [1][2] |

| Molecular Weight | 240.25 g/mol | [1][2] |

| Appearance | White to off-white powder | |

| Melting Point | 80-88 °C |

Predicted Physicochemical Data

| Property | Predicted Value | Source |

| XlogP | 0.8 | [1] |

| pKa | Not available | |

| Solubility | Not available |

Expert Insight: The predicted XlogP value of 0.8 suggests that this compound has a relatively balanced hydrophilic-lipophilic character. This is consistent with its structure, which contains both polar functional groups (carboxylic acid, alcohol) and a nonpolar aromatic ether backbone. This property is crucial for its potential as a drug candidate, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The lack of experimental pKa and solubility data highlights an area for future characterization.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a chemical compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR spectra for this compound are not publicly available, a supplier specification indicates that its 1H NMR spectrum conforms to the expected structure.

-

Infrared (IR) Spectroscopy: No experimental IR spectrum is currently available in public databases. However, the expected characteristic IR absorptions would include a broad O-H stretch from the carboxylic acid and alcohol, a C=O stretch from the carboxylic acid, C-O stretches from the ether and alcohol, and aromatic C-H and C=C stretches.

-

Mass Spectrometry (MS): Predicted collision cross-section values for various adducts have been calculated, which can aid in its identification in mass spectrometry-based analyses.[4]

Synthesis and Reactivity

Proposed Synthesis Workflow

While a specific synthesis protocol for this compound is not detailed in the available literature, a plausible synthetic route can be devised based on the synthesis of a closely related analog, 4-(3-methoxyphenoxy)butyric acid.[5] The proposed method involves a Williamson ether synthesis followed by ester hydrolysis.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

-

Etherification: Vanillyl alcohol (4-hydroxymethyl-2-methoxyphenol) is reacted with ethyl 4-bromobutyrate in the presence of a weak base such as potassium carbonate in a polar aprotic solvent like acetone. The reaction mixture is heated under reflux to drive the Williamson ether synthesis to completion.

-

Work-up and Purification of Ester: After the reaction, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude intermediate ester is purified, for example, by column chromatography.

-

Hydrolysis: The purified ester is then subjected to hydrolysis using a base such as sodium hydroxide in an aqueous-alcoholic solvent mixture.

-

Acidification and Isolation: Following complete hydrolysis, the reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylate, leading to the precipitation of the final product, this compound. The solid product is then collected by filtration, washed, and dried.

Chemical Reactivity

The reactivity of this molecule is primarily dictated by its three functional groups: the carboxylic acid, the primary alcohol, and the aromatic ether.

-

Carboxylic Acid: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity allows for salt formation with bases.

-

Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, and it can participate in esterification and etherification reactions.

-

Aromatic Ring: The electron-donating methoxy and ether groups activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to the activating groups.

-

Acid Lability of the Linker: A key feature of this molecule, when used as a linker in peptide synthesis, is the acid lability of the bond between the benzylic carbon and the oxygen of the linker. This allows for the cleavage of the synthesized peptide from the solid support under mild acidic conditions, such as with a low concentration of trifluoroacetic acid (TFA).

Caption: Reactivity map of this compound.

Potential and Known Applications

This compound's unique structure lends itself to a variety of applications across different scientific disciplines.

Solid-Phase Peptide Synthesis

The primary and most well-documented application of this compound is as a linker in solid-phase peptide synthesis (SPPS). Its dialkoxybenzyl structure allows for attachment to a solid support and subsequent peptide chain elongation. The increased acid sensitivity compared to other linkers enables the release of the synthesized peptide under very mild acidic conditions, which is advantageous for peptides containing acid-sensitive protecting groups.

Pharmaceutical Research

The structural motifs present in this molecule are found in many biologically active compounds.

-

Anti-inflammatory and Analgesic Potential: Phenoxybutyric acid derivatives are being explored for their potential anti-inflammatory and analgesic properties.[3] The presence of the guaiacol-like moiety, which is structurally related to known anti-inflammatory agents, suggests that this compound could be a candidate for further investigation in this area.

-

Antioxidant Activity: The phenolic structure with an electron-donating methoxy group suggests potential antioxidant properties, as such moieties are known to act as free radical scavengers.[6]

-

Drug Delivery and Prodrugs: The carboxylic acid handle provides a convenient point for modification, making it suitable for the development of prodrugs or for conjugation to drug delivery systems to improve the pharmacokinetic profile of other active pharmaceutical ingredients.

Agrochemicals

Phenoxyalkanoic acids are a well-known class of herbicides. While the specific herbicidal activity of this compound is not documented, its structural class suggests potential applications as a plant growth regulator.[3] The hydroxymethyl and methoxy groups can influence its uptake, transport, and metabolism in plants.[3]

Materials Science

The functional groups on this molecule make it a candidate for the development of new polymers and materials with specific chemical properties.[3] It can be incorporated into polymer backbones or used as a modifying agent to impart desired characteristics.

Safety and Handling

Based on available information, this compound is classified as an irritant.[1]

-

Hazard Statements:

-

Precautionary Measures: Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

-

Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Conclusion and Future Outlook

This compound is a molecule with a diverse range of current and potential applications. Its role as an acid-labile linker in peptide synthesis is well-established. However, its potential in pharmaceutical and materials science remains an area ripe for further exploration. Future research should focus on obtaining comprehensive experimental data for its physicochemical properties, developing and optimizing its synthesis, and conducting detailed biological studies to elucidate the mechanisms behind its potential therapeutic effects. The insights provided in this guide are intended to serve as a valuable resource for scientists and researchers working with this promising compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. A Useful Building Block for the Preparation of 4-Hydroxypipecolate Derivatives. [Link]

-

Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

-

PMC. 4-(3-Methoxyphenoxy)butyric acid. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C12H16O5). [Link]

Sources

- 1. This compound | C12H16O5 | CID 4660281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. PubChemLite - Butanoic acid, 3-methyl-, (4-hydroxyphenyl)methyl ester (C12H16O3) [pubchemlite.lcsb.uni.lu]

- 5. 4-(3-Methoxyphenoxy)butyric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(4-ForMyl-3-Methoxyphenoxy)butanoic Acid | 309964-23-6 [chemicalbook.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-(4-Hydroxymethyl-3-methoxyphenoxy)butyric Acid (CAS 136849-75-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(4-Hydroxymethyl-3-methoxyphenoxy)butyric acid, CAS number 136849-75-7. Also known by its common abbreviation HMPB, this bifunctional molecule is a cornerstone of solid-phase peptide synthesis (SPPS), serving as a highly versatile and acid-labile linker. This document delves into its structural characteristics, physicochemical parameters, and spectral data. Furthermore, it elucidates the mechanistic principles behind its application in SPPS, offering field-proven insights for its effective utilization in research and drug development.

Introduction: The Pivotal Role of HMPB in Peptide Synthesis

4-(4-Hydroxymethyl-3-methoxyphenoxy)butyric acid (HMPB) is a critical tool in the arsenal of synthetic chemists, particularly those engaged in the construction of complex peptides. Its unique structural architecture, featuring a carboxylic acid for attachment to the solid support and a hydroxymethyl group for anchoring the nascent peptide chain, allows for the synthesis of peptides with a C-terminal carboxylic acid. The strategic placement of a methoxy group on the phenyl ring enhances the acid lability of the linker, enabling the gentle cleavage of the completed peptide from the resin under mild acidic conditions. This property is paramount for preserving the integrity of sensitive amino acid residues and complex peptide structures.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of HMPB is essential for its proper handling, storage, and application.

General Characteristics

HMPB is typically supplied as a white to off-white or light yellow crystalline powder.[1] It is chemically stable under standard ambient conditions, though it should be stored in a tightly sealed container in a dry and ventilated place, ideally at refrigerated temperatures (0-8 °C) to ensure long-term stability.[1][2][3]

Structural and Molecular Data

The fundamental properties of the HMPB molecule are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 136849-75-7 | [4] |

| Molecular Formula | C₁₂H₁₆O₅ | [4] |

| Molecular Weight | 240.25 g/mol | [4][5] |

| IUPAC Name | 4-[4-(hydroxymethyl)-3-methoxyphenoxy]butanoic acid | [5] |

| Synonyms | HMPB, HMPB linker, 4-(3-Methoxy-4-hydroxymethyl)phenoxybutyric acid | [5] |

| SMILES | COC1=C(C=CC(=C1)OCCCC(=O)O)CO | [5] |

| InChIKey | HXOYWJCDYVODON-UHFFFAOYSA-N | [5] |

Thermal Properties

The melting point of HMPB is a key indicator of its purity.

| Property | Value | Source(s) |

| Melting Point | 80-90 °C | [2] |

Predicted Properties

| Property | Predicted Value | Source(s) |

| XlogP | 0.8 | [5] |

| pKa (strongest acidic) | 4.63 |

Note: The predicted pKa value is provided for guidance and should be confirmed by experimental determination where critical.

Spectral Data and Analysis

Spectroscopic analysis is indispensable for the verification of the identity and purity of HMPB. While a comprehensive set of experimentally derived spectra for this specific compound is not widely published, data from analogous structures and supplier-provided information confirm its structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental for structural elucidation. While specific peak assignments for CAS 136849-75-7 are not publicly available, the ¹H NMR spectrum is expected to be consistent with the structure of 4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid.[3] For a closely related compound, 4-(3-Methoxyphenoxy)butyric acid, the following ¹H NMR data in CDCl₃ has been reported: δ = 7.171 (tr, J = 8.3 Hz, 1H), 6.526 - 6.447 (m, 3H), 4.010 (tr, J = 6.0 Hz, 2H), 3.787 (s, 3H), 2.592 (tr, J = 7.4 Hz, 2H), 2.174 - 2.073 (m, 2H).[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of HMPB would be characterized by key absorption bands corresponding to its functional groups. Expected characteristic peaks include:

-

A broad O-H stretch from the carboxylic acid and alcohol groups (around 3500-2500 cm⁻¹).

-

C-H stretching vibrations from the aromatic ring and alkyl chain (around 3100-2850 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

-

C-O stretching vibrations from the ether, alcohol, and carboxylic acid groups (in the fingerprint region, 1300-1000 cm⁻¹).

-

Aromatic C=C bending vibrations (around 1600 and 1475 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. For HMPB, the molecular ion peak [M]⁺ would be expected at m/z 240.25. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the carboxyl group (-45 amu).[7] The presence of the ether linkage and the benzylic alcohol also provides sites for characteristic fragmentation. Predicted mass-to-charge ratios for various adducts are available.[8]

Application in Solid-Phase Peptide Synthesis (SPPS)

The utility of HMPB lies in its role as a linker, bridging the solid support (resin) and the peptide being synthesized.

Attachment to the Resin

The carboxylic acid moiety of HMPB is typically first activated and then coupled to an amino-functionalized resin, such as aminomethyl polystyrene. This forms a stable amide bond between the linker and the solid support.

Peptide Synthesis

Once the HMPB linker is attached to the resin, the free hydroxymethyl group serves as the anchor point for the first amino acid of the peptide sequence. The amino acid is typically activated and coupled to the hydroxymethyl group via an ester linkage. The peptide chain is then elongated in a stepwise manner by the sequential addition of protected amino acids.

Cleavage Mechanism: The Role of Acid Lability

The key feature of the HMPB linker is its susceptibility to cleavage under mild acidic conditions, which liberates the synthesized peptide with a free C-terminal carboxylic acid. This process is typically achieved using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[9]

The cleavage mechanism is initiated by the protonation of the benzylic hydroxyl group (esterified to the peptide). This is followed by the departure of the peptide as a neutral carboxylic acid and the formation of a resonance-stabilized benzylic carbocation on the linker. The presence of the electron-donating methoxy group at the para position to the carbocation significantly enhances its stability, thereby facilitating the cleavage under milder acidic conditions compared to linkers lacking this feature.[1][9]

Recent studies have also demonstrated that cleavage can be achieved using hexafluoroisopropanol (HFIP) in DCM, offering an orthogonal cleavage strategy.[1][9][10] This reactivity is also attributed to the stabilization of the benzylic carbocation intermediate.[9]

Safety and Handling

As a laboratory chemical, HMPB should be handled with appropriate safety precautions. It is classified as an irritant, causing skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Therefore, it is imperative to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-(4-Hydroxymethyl-3-methoxyphenoxy)butyric acid (CAS 136849-75-7) is a well-characterized and indispensable tool in modern peptide chemistry. Its defined physical properties, coupled with its predictable and mild acid-labile cleavage characteristics, make it a reliable choice for the solid-phase synthesis of peptides destined for research and therapeutic development. A thorough understanding of its properties and the underlying chemical principles of its application, as outlined in this guide, is crucial for its successful implementation in the laboratory.

References

-

Acta Crystallographica Section E: Crystallographic Communications. (2009). 4-(3-Methoxyphenoxy)butyric acid. [Link]

-

Desgagné, M., Kutateladze, D. A., & Pentelute, B. L. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Organic Letters. [Link]

-

Journal of Pharmaceutical and Pharmaceutical Sciences. (2021). Supplementary Information File. [Link]

-

ChemRxiv. (2023). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008). [Link]

-

PubChem. (n.d.). 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid. [Link]

-

Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

-

PubMed. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. [Link]

-

Molecules. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]

-

PubChemLite. (n.d.). This compound (C12H16O5). [Link]

-

PubChem. (n.d.). 4-(4-Methoxyphenyl)butyric acid. [Link]

-

Molecules. (2021). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). [Link]

-

PubChem. (n.d.). 4-(4'-Formyl-3'-methoxyphenoxy)butyric acid. [Link]

-

Molecules. (2019). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

Scholars' Mine. (2025). Utilization of FTIR-ATR for material characterization and forensic analysis. [Link]

Sources

- 1. Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. | Semantic Scholar [semanticscholar.org]

- 2. chemimpex.com [chemimpex.com]

- 3. leapchem.com [leapchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C12H16O5 | CID 4660281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(3-Methoxyphenoxy)butyric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. PubChemLite - this compound (C12H16O5) [pubchemlite.lcsb.uni.lu]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis of 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric Acid

Introduction

4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid, also known as HMPB, is a bifunctional molecule of significant interest in several scientific domains.[1][2][3] Its unique structure, incorporating a substituted phenolic ether linked to a butyric acid moiety, makes it a valuable building block in pharmaceutical development, a functional ingredient in the cosmetics industry, and a potential modulator of plant growth in agricultural applications.[4] This guide provides an in-depth exploration of a viable and robust synthetic pathway for HMPB, grounded in fundamental organic chemistry principles and supported by established experimental evidence.

Retrosynthetic Analysis and Strategic Approach

The core of the synthetic strategy for this compound revolves around the formation of the ether linkage. A logical and widely employed method for this transformation is the Williamson ether synthesis.[5][6][7][8][9] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

Our retrosynthetic analysis, therefore, disconnects the target molecule at the ether bond, yielding two key synthons: a nucleophilic phenoxide derived from vanillyl alcohol and an electrophilic four-carbon chain bearing a carboxylic acid or a protected precursor.

Caption: Retrosynthetic approach for HMPB synthesis.

This approach is advantageous due to the ready availability of the starting materials and the generally high yields and selectivity associated with the Williamson ether synthesis, particularly when employing a primary alkyl halide.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process commencing with the etherification of vanillyl alcohol with an appropriate butyrate derivative, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Step 1: Etherification via Williamson Ether Synthesis

The first and most critical step is the formation of the ether bond. This is achieved by reacting vanillyl alcohol with an ethyl 4-bromobutyrate in the presence of a suitable base.

Reaction:

Vanillyl alcohol + Ethyl 4-bromobutyrate → Ethyl 4-(4-hydroxymethyl-3-methoxyphenoxy)butyrate

Causality of Experimental Choices:

-

Vanillyl Alcohol: This starting material provides the core 4-hydroxymethyl-3-methoxyphenoxy scaffold.

-

Ethyl 4-bromobutyrate: This reagent serves as the electrophile, introducing the four-carbon chain with a protected carboxylic acid (ethyl ester). The bromine atom is an excellent leaving group for the SN2 reaction. The ester form prevents the free carboxylic acid from interfering with the basic conditions of the reaction.

-

Base (e.g., Potassium Carbonate, Sodium Hydride): A base is essential to deprotonate the phenolic hydroxyl group of vanillyl alcohol, forming the more nucleophilic phenoxide ion. The choice of base can influence the reaction rate and yield. Potassium carbonate is a milder base, while sodium hydride is stronger and can lead to a more rapid reaction.

-

Solvent (e.g., Acetone, DMF, Acetonitrile): A polar aprotic solvent is typically used to dissolve the reactants and facilitate the SN2 reaction.[9]

Caption: Workflow for the Williamson ether synthesis step.

Step 2: Ester Hydrolysis

The second step involves the conversion of the ethyl ester intermediate to the final carboxylic acid. This is typically achieved through saponification, which is the hydrolysis of an ester under basic conditions, followed by acidification.

Reaction:

Ethyl 4-(4-hydroxymethyl-3-methoxyphenoxy)butyrate → this compound

Causality of Experimental Choices:

-

Base (e.g., Sodium Hydroxide, Potassium Hydroxide): A strong base is used to catalyze the hydrolysis of the ester.

-

Solvent (e.g., Ethanol/Water mixture): A mixture of an alcohol and water is often used to ensure the solubility of both the ester and the hydroxide salt.

-

Acid (e.g., Hydrochloric Acid): After the saponification is complete, an acid is added to neutralize the excess base and protonate the carboxylate salt to yield the final carboxylic acid.

Caption: Workflow for the ester hydrolysis step.

Detailed Experimental Protocols

The following protocols are based on established procedures for similar transformations and are designed to be self-validating through in-process monitoring.[10]

Protocol 1: Synthesis of Ethyl 4-(4-hydroxymethyl-3-methoxyphenoxy)butyrate

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillyl alcohol (1 equivalent) and a suitable solvent such as acetone.

-

Base Addition: Add potassium carbonate (1.5 equivalents) to the mixture.

-

Addition of Electrophile: While stirring, add ethyl 4-bromobutyrate (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure ethyl 4-(4-hydroxymethyl-3-methoxyphenoxy)butyrate.

Protocol 2: Synthesis of this compound

-

Reaction Setup: Dissolve the purified ethyl 4-(4-hydroxymethyl-3-methoxyphenoxy)butyrate (1 equivalent) in a mixture of ethanol and water in a round-bottom flask.

-

Saponification: Add a solution of sodium hydroxide (2 equivalents) in water to the flask.

-

Reaction: Stir the mixture at room temperature or gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic.

-

Isolation: The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C12H16O5 | 240.25 | 136849-75-7 |

| Vanillyl alcohol | C8H10O3 | 154.16 | 498-00-0 |

| Ethyl 4-bromobutyrate | C6H11BrO2 | 195.05 | 2969-81-5 |

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving a Williamson ether synthesis followed by ester hydrolysis. This approach is efficient, scalable, and utilizes readily available starting materials. The provided protocols, along with the rationale behind the experimental choices, offer a solid foundation for researchers and drug development professionals to produce this valuable compound for their specific applications.

References

-

PubChem. This compound. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

Professor Dave Explains. Williamson Ether Synthesis. [Link]

-

Chem-Station. Williamson Ether Synthesis. [Link]

-

National Center for Biotechnology Information. 4-(3-Methoxyphenoxy)butyric acid. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. This compound | C12H16O5 | CID 4660281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 10. 4-(3-Methoxyphenoxy)butyric acid - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Phenoxybutyric Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

Phenoxybutyric acid derivatives represent a versatile class of small molecules that have garnered significant attention in the field of drug discovery due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological profiles of these compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to support their investigations. From their intricate mechanisms of action to detailed experimental protocols for their evaluation, this document aims to bridge the gap between foundational research and clinical application, fostering the development of novel therapeutics. We will delve into the established and emerging roles of phenoxybutyric acid derivatives as antihypertensive, neuroprotective, anti-inflammatory, analgesic, and anticancer agents, providing a holistic view of their therapeutic potential.

Antihypertensive Activity: Targeting the Endothelin System

A significant area of investigation for phenoxybutyric acid derivatives has been their ability to modulate the endothelin (ET) system, a critical regulator of vascular tone and blood pressure. Certain derivatives have been identified as potent antagonists of endothelin receptors, particularly the ETA subtype, which is predominantly expressed on vascular smooth muscle cells and mediates vasoconstriction.

Mechanism of Action: Endothelin Receptor Antagonism

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in the pathogenesis of hypertension and other cardiovascular diseases. Upon binding to ETA receptors, ET-1 initiates a signaling cascade that leads to an increase in intracellular calcium concentrations and subsequent smooth muscle contraction. Phenoxybutyric acid derivatives can competitively inhibit the binding of ET-1 to ETA receptors, thereby blocking this vasoconstrictive pathway and promoting vasodilation, which in turn lowers blood pressure. The binding of these derivatives to the receptor is a critical determinant of their antagonistic activity.[1][2]

Experimental Protocol: Endothelin Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of phenoxybutyric acid derivatives for the ETA receptor.

Objective: To quantify the ability of a test compound to displace a radiolabeled ligand from the ETA receptor, thereby determining its binding affinity (Ki).

Materials:

-

Cell membranes expressing the human ETA receptor

-

[¹²⁵I]-ET-1 (radioligand)

-

Test phenoxybutyric acid derivatives

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA)

-

Unlabeled ET-1 (for determining non-specific binding)

-

96-well filter plates (e.g., glass fiber filters)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test phenoxybutyric acid derivatives in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the following in order:

-

Assay buffer

-

Test compound or vehicle control

-

[¹²⁵I]-ET-1 (at a concentration near its Kd)

-

Cell membranes

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding (wells with excess unlabeled ET-1) from the total binding. Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Neuroprotective Effects: A Dual-Pronged Approach

Phenoxybutyric acid derivatives, particularly 4-phenylbutyric acid (4-PBA), have demonstrated significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[3][4] Their mechanism of action in this context is multifaceted, primarily involving the inhibition of histone deacetylases (HDACs) and the modulation of endoplasmic reticulum (ER) stress.[3]

Mechanism of Action: HDAC Inhibition and Chemical Chaperoning

-

Histone Deacetylase (HDAC) Inhibition: 4-PBA is a known pan-HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 4-PBA promotes histone hyperacetylation, resulting in a more relaxed chromatin structure and the activation of genes involved in neuronal survival, antioxidant defense, and the suppression of apoptosis.[5]

-

Chemical Chaperone Activity: Misfolded and aggregated proteins are a hallmark of many neurodegenerative diseases, leading to ER stress and neuronal cell death. 4-PBA acts as a chemical chaperone, facilitating the proper folding of proteins and preventing their aggregation. This alleviates ER stress and the subsequent unfolded protein response (UPR), thereby protecting neurons from apoptosis.[3][4]

Experimental Protocol: Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This protocol describes a fluorometric assay to measure the inhibitory activity of phenoxybutyric acid derivatives on HDAC enzymes.[6][7][8]

Objective: To quantify the inhibition of HDAC enzyme activity by a test compound.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1)

-

HDAC substrate (e.g., a fluorogenic acetylated peptide)

-

Assay buffer

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

Trichostatin A (TSA) or other known HDAC inhibitor (positive control)

-

Test phenoxybutyric acid derivatives

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test phenoxybutyric acid derivatives in the assay buffer.

-

Reaction Setup: In a 96-well black microplate, add the following:

-

Assay buffer

-

Test compound or vehicle control

-

HDAC enzyme

-

-

Pre-incubation: Pre-incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Add the HDAC substrate to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Development: Add the developer solution to each well to stop the HDAC reaction and generate a fluorescent signal from the deacetylated substrate.

-

Fluorescence Measurement: Incubate for a further period (e.g., 15 minutes) at room temperature and then measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition of HDAC activity for each concentration of the test compound and determine the IC₅₀ value.

Anti-inflammatory and Analgesic Properties

Several phenoxybutyric acid derivatives have exhibited potent anti-inflammatory and analgesic activities, suggesting their potential in managing pain and inflammatory conditions.[9][10]

Mechanism of Action

The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators. This can involve the downregulation of enzymes like cyclooxygenase-2 (COX-2), which is a key enzyme in the synthesis of prostaglandins, important mediators of inflammation and pain.[10] The analgesic effects are likely a consequence of their anti-inflammatory actions, as well as potential direct effects on nociceptive pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a widely used model to assess the acute anti-inflammatory activity of novel compounds.[11][12][13][14][15]

Objective: To evaluate the ability of a test compound to reduce acute inflammation in an animal model.

Animals: Male Wistar rats or Swiss albino mice.

Materials:

-

Lambda carrageenan (1% w/v in sterile saline)

-

Test phenoxybutyric acid derivative

-

Reference anti-inflammatory drug (e.g., indomethacin or diclofenac)

-

Vehicle (e.g., saline or a suitable solvent)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Randomly divide the animals into groups (e.g., control, reference, and test compound groups).

-

Compound Administration: Administer the test compound, reference drug, or vehicle to the respective groups via an appropriate route (e.g., oral or intraperitoneal) at a predetermined time before carrageenan injection.

-

Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

Experimental Protocol: Hot Plate Test for Analgesic Activity

This method is used to assess the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.[16][17][18][19][20]

Objective: To determine the central analgesic effect of a test compound.

Animals: Mice or rats.

Materials:

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

-

Test phenoxybutyric acid derivative

-

Reference analgesic drug (e.g., morphine)

-

Vehicle

Procedure:

-

Animal Acclimatization and Baseline Measurement: Acclimatize the animals to the testing environment. Place each animal on the hot plate and record the baseline reaction time (latency), which is the time taken for the animal to show signs of discomfort (e.g., licking its paws or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Compound Administration: Administer the test compound, reference drug, or vehicle to the respective groups.

-

Post-treatment Measurements: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and record their reaction times.

-

Data Analysis: Calculate the percentage of the maximum possible effect (% MPE) for each group at each time point using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Anticancer Potential

Emerging evidence suggests that some phenoxybutyric acid derivatives possess anticancer properties, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[21][22]

Mechanism of Action

The anticancer effects of these compounds can be attributed to several mechanisms, including:

-

HDAC Inhibition: As mentioned earlier, the HDAC inhibitory activity of compounds like 4-PBA can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

-

Induction of Apoptosis: Certain derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins.[23]

-

Anti-proliferative Effects: These compounds can inhibit the proliferation of cancer cells by interfering with cell cycle progression.

Structure-Activity Relationships (SAR)

The biological activity of phenoxybutyric acid derivatives is highly dependent on their chemical structure. Key structural modifications that influence their potency and selectivity include:

-

Substitution on the Phenyl Ring: The nature, position, and number of substituents on the phenoxy ring can significantly impact activity. For instance, the presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its interaction with biological targets.

-

Length and Branching of the Butyric Acid Chain: Variations in the length and branching of the aliphatic chain can affect the compound's lipophilicity, metabolic stability, and binding affinity to its target.

-

Modifications of the Carboxylic Acid Group: Esterification or amidation of the carboxylic acid moiety can create prodrugs with improved pharmacokinetic properties or alter the compound's biological activity.

A systematic exploration of these structural modifications is crucial for the rational design of more potent and selective phenoxybutyric acid derivatives.

Data Summary

| Biological Activity | Key Molecular Target/Mechanism | Representative Derivatives |

| Antihypertensive | ETA Receptor Antagonism | Substituted phenoxybutanoic acids |

| Neuroprotective | HDAC Inhibition, Chemical Chaperoning | 4-Phenylbutyric acid (4-PBA) |

| Anti-inflammatory | COX-2 Inhibition | Substituted phenoxy acetamides |

| Analgesic | Inhibition of Nociceptive Pathways | Various phenoxybutyric acid derivatives |

| Anticancer | HDAC Inhibition, Apoptosis Induction | 4-Phenylbutyric acid (4-PBA), Platinum(IV) complexes with phenylbutyrate |

Visualizations

Signaling Pathway: Endothelin Receptor Antagonism

Caption: Mechanism of antihypertensive action via ETA receptor blockade.

Experimental Workflow: Carrageenan-Induced Paw Edema

Caption: Workflow for the in vivo anti-inflammatory assay.

Conclusion

Phenoxybutyric acid derivatives represent a promising and versatile scaffold for the development of novel therapeutics targeting a wide range of diseases. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive area for further research and development. This technical guide has provided a comprehensive overview of their key pharmacological properties, along with detailed experimental protocols to facilitate their evaluation. By understanding the intricate mechanisms of action and structure-activity relationships of these compounds, the scientific community can continue to unlock their full therapeutic potential and pave the way for new and effective treatments for cardiovascular, neurological, inflammatory, and oncological disorders.

References

- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547.

- Crunkhorn, P., & Meacock, S. C. (1971). Mediators of the inflammation induced by carrageenin in the rat hind paw. British Journal of Pharmacology, 42(3), 392-402.

- Maguire, J. J., & Davenport, A. P. (2014). Endothelin@ 25: new agonists, antagonists, and their therapeutic applications. British journal of pharmacology, 171(24), 5555–5572.

- Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115–121.

- Vinegar, R., Schreiber, W., & Hugo, R. (1969). Biphasic development of carrageenin edema in rats. Journal of Pharmacology and Experimental Therapeutics, 166(1), 96-103.

- Di Rosa, M., Giroud, J. P., & Willoughby, D. A. (1971). Studies of the mediators of the acute inflammatory response induced in rats in different sites by carrageenan and turpentine.

- High Throughput Screening for Endothelin Receptor Antagonists. (n.d.). MilliporeSigma.

- Cayman Chemical. (n.d.). HDAC Cell-Based Activity Assay Kit.

- Abcam. (2019). Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric).

- EpigenTek. (2022). EpiQuik™ HDAC Activity/Inhibition Assay Kit (Colorimetric).

- Bio-Techne. (n.d.). HDAC Cell-Based Assay Kit.

- Davenport, A. P. (2002). International Union of Pharmacology. XXIX. Update on endothelin receptor nomenclature. Pharmacological reviews, 54(2), 219–226.

- United States Patent: 6372938. (2002). Synthesis of 4-phenylbutyric acid.

- Lee, S. H., et al. (2021). Development and evaluation of a self-assembled nanoparticle-based prodrug for sustained delivery of 4-phenylbutyric acid. Journal of Controlled Release, 338, 53-63.

- Novohradsky, V., et al. (2014). Pt(IV) derivatives of cisplatin and oxaliplatin with phenylbutyrate axial ligands are potent cytotoxic agents that act by several mechanisms of action. Dalton Transactions, 43(37), 14038-14048.

- European Patent Office. (2004). Synthesis of 4-phenylbutyric acid (EP1404638B1).

- European Patent Office. (2002). Synthesis of 4-phenylbutyric acid (EP1404638A1).

- Analgesia Hot Pl

- ChemicalBook. (n.d.). 4-Phenylbutyric acid synthesis.

- Ryu, H., et al. (2005). Neuroprotective effects of phenylbutyrate against MPTP neurotoxicity. Journal of neurochemistry, 93(3), 517–525.

- Santenna, C., et al. (2019). A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule - zaltoprofen, and a standard drug - piroxicam, using murine models. Journal of Experimental Pharmacology, 11, 103-109.

- Wang, Y., et al. (2019). Synthesis and Evaluation of a Series of New Bulleyaconitine A Derivatives as Analgesics. Molecules, 24(18), 3326.

- Merck. (n.d.).

- Mimori, S., et al. (2017). Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Biological & pharmaceutical bulletin, 40(2), 148–154.

- Amin, S., et al. (2023). Unleashing the cytotoxic potential: Synthesis and evaluation of innovative 4-Phenylbutyrate derivatives for the conquest of ovarian, breast, and lung carcinomas. Results in Chemistry, 5, 100806.

- Rani, P., et al. (2016). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives.

- Klusa, V., et al. (2016). The neuroprotective effects of R-phenibut after focal cerebral ischemia. Pharmacological research, 103, 119–127.

- Wiley, J. C., et al. (2011). Neuroprotective effects of 4-phenylbutyric acid in a transgenic mouse model of amyotrophic lateral sclerosis. Neuroscience, 194, 245–255.

- Chen, Y., et al. (2022). Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities. Pharmaceuticals, 15(11), 1381.

- Hussein, S. Z., et al. (2012). Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats.

- Xu, W., et al. (2023). Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. BMC chemistry, 17(1), 142.

- Mushtaq, S., et al. (2014). Experimental evaluation of analgesic and anti-inflammatory potential of Oyster mushroom Pleurotus florida. Journal of advanced pharmaceutical technology & research, 5(4), 183–187.

- Rani, P., et al. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.

- Shihoya, W., et al. (2022). Structural insights into endothelin receptor signalling. The Journal of biochemistry, 172(6), 337–344.

- Heyder, N. A., et al. (2021). Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting. Frontiers in pharmacology, 12, 709971.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. [PDF] Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases | Semantic Scholar [semanticscholar.org]

- 5. Neuroprotective effects of phenylbutyrate against MPTP neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. content.abcam.com [content.abcam.com]

- 8. resources.bio-techne.com [resources.bio-techne.com]

- 9. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inotiv.com [inotiv.com]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 14. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. phytopharmajournal.com [phytopharmajournal.com]

- 16. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 17. dovepress.com [dovepress.com]

- 18. researchgate.net [researchgate.net]

- 19. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Experimental evaluation of analgesic and anti-inflammatory potential of Oyster mushroom Pleurotus florida - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid: Discovery, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid, a molecule of significant interest in synthetic and medicinal chemistry. Primarily known as the HMPB linker in solid-phase peptide synthesis, its history is rooted in the ongoing quest for more efficient and versatile methods for creating complex biomolecules. This document will delve into its discovery, the evolution of its synthesis, its critical role in peptide chemistry, and explore its potential beyond this primary application.

Introduction: A Molecule Defined by its Utility

This compound, often referred to by the acronym HMPB, is an aromatic compound characterized by a butyric acid tail linked to a substituted phenolic ring.[1] Its molecular formula is C₁₂H₁₆O₅, with a molecular weight of approximately 240.25 g/mol .[2][3] The key structural features – the carboxylic acid, the ether linkage, the methoxy group, and the hydroxymethyl group – all contribute to its unique chemical properties and its utility in various scientific domains.

While commercially available from numerous suppliers, the true significance of HMPB lies in its historical development and its role as a cornerstone tool for synthetic chemists. Its primary claim to fame is as an acid-labile linker in solid-phase peptide synthesis (SPPS), a technology that revolutionized the way peptides are created.

The Genesis of a Linker: A Tale of Two Generations

The story of HMPB is one of iterative improvement, a common theme in the advancement of scientific tools. Its development can be traced back to the pioneering work of the Sheppard group in the United Kingdom, who were instrumental in developing linkers for Fmoc-based solid-phase peptide synthesis.

The Precursor: Sheppard's HMPA Linker

The first generation of this family of linkers was 4-(Hydroxymethyl-3-methoxyphenoxy)acetic acid (HMPA) . Developed by the Sheppard group, the HMPA linker provided a significant advancement in the synthesis of protected peptide fragments. Its acid-labile nature allowed for the cleavage of the synthesized peptide from the solid support under mild acidic conditions, which kept the acid-sensitive protecting groups on the peptide side chains intact. This was a crucial development for the synthesis of complex, multi-fragment peptides.

The Evolution: Flörsheimer and Riniker's HMPB Linker

Building upon the foundation laid by Sheppard, Flörsheimer and Riniker introduced This compound (HMPB) . The key innovation was the extension of the aliphatic chain from an acetic acid moiety in HMPA to a butyric acid moiety in HMPB. This seemingly minor modification had a significant impact on the linker's properties and performance in SPPS.

The rationale behind this change was to increase the stability of the ester linkage during the repetitive steps of peptide synthesis, particularly during the Fmoc deprotection steps which are typically carried out with a secondary amine like piperidine. The longer butyric acid chain in HMPB provides greater steric hindrance around the ester bond, reducing the likelihood of premature cleavage and improving the overall yield and purity of the final peptide. This enhanced stability, coupled with its predictable acid-lability for the final cleavage, established HMPB as a superior tool for many applications, especially in the synthesis of complex and cyclic peptides.

Synthesis of this compound

The synthesis of HMPB is a multi-step process that begins with readily available starting materials. The key intermediate in this synthesis is its formyl precursor, 4-(4-Formyl-3-methoxyphenoxy)butanoic acid .

Synthesis of the Formyl Precursor

A common synthetic route to 4-(4-Formyl-3-methoxyphenoxy)butanoic acid involves the reaction of a suitably protected p-hydroxybenzaldehyde with a butyrate derivative.[4]

Experimental Protocol: Synthesis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid [4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-hydroxybenzaldehyde in a suitable solvent such as acetone or DMF.

-

Base Addition: Add a base, such as potassium carbonate or cesium carbonate, to the solution. The base will deprotonate the phenolic hydroxyl group, forming a phenoxide.

-

Alkylation: To the stirred solution, add ethyl 4-bromobutyrate. The phenoxide will act as a nucleophile, displacing the bromide and forming the ether linkage.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid by treatment with an aqueous base, such as sodium hydroxide, followed by acidification with a mineral acid like HCl.

-

Purification: The crude 4-(4-Formyl-3-methoxyphenoxy)butanoic acid can be purified by recrystallization or column chromatography to yield a white to off-white solid.

Reduction to the Hydroxymethyl Compound

The final step in the synthesis of HMPB is the selective reduction of the aldehyde group of the formyl precursor to a hydroxymethyl group.

Experimental Protocol: Synthesis of this compound

-